Methyl 2-oxo-2-(1H-pyrrolo[3,2-C]pyridin-3-YL)acetate
Description
Methyl 2-oxo-2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate (CAS: 357263-50-4) is a heterocyclic ester compound with the molecular formula C₁₀H₈N₂O₃ and a molar mass of 204.18 g/mol . Structurally, it features a pyrrolo[3,2-c]pyridine core linked to a methyl glyoxylate group.
Properties
IUPAC Name |
methyl 2-oxo-2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)9(13)7-5-12-8-2-3-11-4-6(7)8/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKIKDWKRSPZKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=C1C=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-2-(1H-pyrrolo[3,2-C]pyridin-3-YL)acetate typically involves the cyclization of pyrrole derivatives with acylating agents. One common method includes the reaction of pyrrole with acyl bromides under basic conditions, followed by esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-2-(1H-pyrrolo[3,2-C]pyridin-3-YL)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents like bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Methyl 2-oxo-2-(1H-pyrrolo[3,2-C]pyridin-3-YL)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-2-(1H-pyrrolo[3,2-C]pyridin-3-YL)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a class of pyrrolopyridine-derived glyoxylate esters. Key structural analogs include:
Key Observations :
- Core Heterocycle : The pyrrolo[3,2-c]pyridine system distinguishes the target compound from indole-based analogs (e.g., 111478-90-1) and pyrrolo[2,3-c]pyridine isomers (e.g., 357263-51-5). The position of nitrogen atoms in the fused ring system impacts electronic properties and binding affinity in biological systems .
- Ester Group : Substitution of the methyl ester (as in 357263-50-4) with an ethyl group (e.g., 90050-74-5) alters lipophilicity and metabolic stability .
- Functionalization : Bromination (17826-11-8) or alkylation (111478-90-1) of the core enhances steric bulk and may modulate reactivity .
Biological Activity
Methyl 2-oxo-2-(1H-pyrrolo[3,2-C]pyridin-3-YL)acetate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining pyrrole and pyridine rings, which contributes to its diverse pharmacological properties.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula and a molecular weight of 204.19 g/mol. The structure includes significant functional groups that may interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cell growth and apoptosis. Preliminary studies suggest that this compound can interact with specific enzymes and receptors, potentially leading to inhibition or activation of these targets, which results in various biological effects.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : This compound has been evaluated for its antimicrobial effects against various pathogens, showing potential as an effective agent in combating infections.
- Anticancer Activity : Studies have demonstrated that this compound can inhibit the growth of cancer cells in vitro and in vivo. Its mechanism may involve the induction of apoptosis in tumor cells through the modulation of signaling pathways related to cell survival .
- Inhibition of Specific Enzymes : The compound has been investigated for its ability to inhibit specific enzymes such as MPS1, which plays a crucial role in cell cycle regulation. Inhibition of MPS1 has shown promise in reducing tumor growth in xenograft models .
Case Studies
Several studies have highlighted the biological significance of this compound:
- Study on Anticancer Activity : A study demonstrated that this compound effectively reduced tumor size in HCT116 human tumor xenografts when administered at specific dosages. The IC50 values were determined to be in the low micromolar range, indicating potent activity against cancer cells .
- Antimicrobial Evaluation : In vitro tests revealed that the compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Data Tables
Q & A
Q. What are the established synthetic routes for Methyl 2-oxo-2-(1H-pyrrolo[3,2-c]pyridin-3-YL)acetate?
The compound can be synthesized via two primary routes:
- Oxidation of pyrrolo[3,2-c]pyridines : This method leverages the oxidation of substituted pyrrolopyridine precursors to introduce the oxo-acetate moiety .
- Annulation of pyridine : Pyridine derivatives undergo cyclization with pyrrole-2,3-dione intermediates to form the fused heterocyclic core .
A practical example involves reacting ethyl 2-oxo-2-(pyrrolopyridinyl)acetate with potassium carbonate in a water/methanol mixture, followed by acidification to yield the free acid, which can be esterified to the methyl derivative .
Q. What analytical techniques are recommended for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To confirm the presence of the pyrrolo[3,2-c]pyridine core and ester group (e.g., δH ~8.1–8.4 ppm for aromatic protons) .
- IR spectroscopy : Identification of carbonyl stretches (C=O at ~1700–1750 cm⁻¹) .
- X-ray crystallography : For resolving crystal structure and confirming stereochemistry using programs like SHELXL .
Q. How can researchers purify this compound effectively?
Q. What stability considerations are critical for handling this compound?
- Moisture sensitivity : Store under anhydrous conditions (sealed, desiccated) to prevent hydrolysis of the ester group .
- Thermal degradation : Avoid prolonged heating above 80°C, as decomposition products may form .
Advanced Research Questions
Q. How can discrepancies in analytical data (e.g., NMR, mass spectrometry) be resolved?
Q. What strategies optimize low-yield reactions in the synthesis of this compound?
Q. How can structural modifications enhance the compound’s reactivity or bioactivity?
Q. What computational methods predict the compound’s reactivity in novel reactions?
Q. How can researchers address challenges in crystallizing this compound?
- Co-crystallization agents : Use chiral auxiliaries (e.g., camphorsulfonic acid) to induce crystallization in racemic mixtures .
- Solvent screening : Test mixed solvents (e.g., DCM/heptane) to optimize crystal lattice formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
